molecular formula C13H16O2 B14555685 2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one CAS No. 61697-26-5

2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one

Cat. No.: B14555685
CAS No.: 61697-26-5
M. Wt: 204.26 g/mol
InChI Key: YGHWIASDTXQHTA-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds It consists of a seven-membered ring with three conjugated double bonds and a ketone group, along with a cyclohexyloxy substituent

Preparation Methods

The synthesis of 2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method is known for its efficiency in producing the desired compound with high yield . Another method involves the bromination of tropinone followed by a Hofmann elimination . These synthetic routes provide a reliable means of obtaining this compound for further research and industrial applications.

Chemical Reactions Analysis

2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and ketone group. The compound can form stable complexes with various biomolecules, influencing biological pathways and exerting its effects . The exact molecular targets and pathways are still under investigation, but its ability to participate in electrophilic and nucleophilic reactions plays a significant role in its activity.

Comparison with Similar Compounds

Properties

CAS No.

61697-26-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-cyclohexyloxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H16O2/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2

InChI Key

YGHWIASDTXQHTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=CC2=O

Origin of Product

United States

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